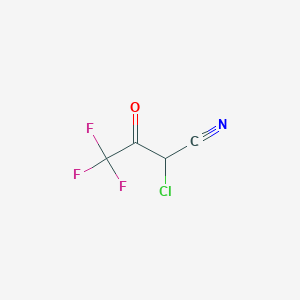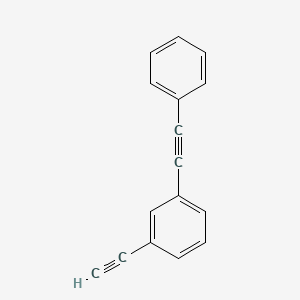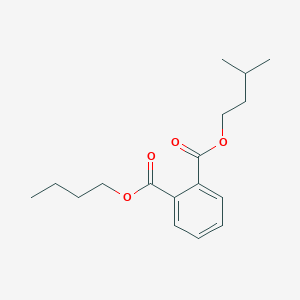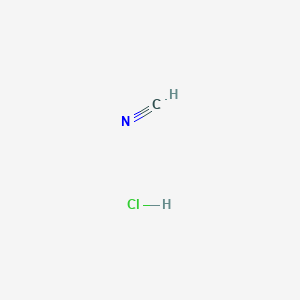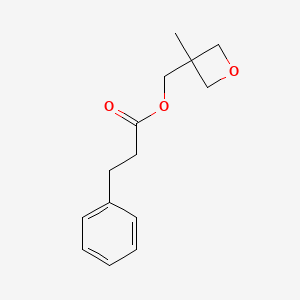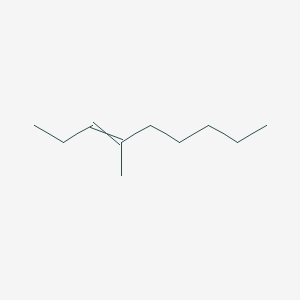![molecular formula C23H14O B12559568 4-[(Anthracen-9-yl)ethynyl]benzaldehyde CAS No. 190441-24-8](/img/structure/B12559568.png)
4-[(Anthracen-9-yl)ethynyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Anthracen-9-yl)ethynyl]benzaldehyde is an organic compound with the molecular formula C21H14O It is a derivative of benzaldehyde, where the benzene ring is substituted with an anthracene group via an ethynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Anthracen-9-yl)ethynyl]benzaldehyde typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. In this case, 4-bromobenzaldehyde and 9-ethynylanthracene are used as starting materials. The reaction is carried out in the presence of a palladium catalyst (such as Pd(PPh3)2Cl2), a copper co-catalyst (such as CuI), and a base (such as triethylamine) in an appropriate solvent (such as tetrahydrofuran) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction remains a widely used method in industrial settings for the synthesis of similar compounds. The scalability of this reaction makes it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[(Anthracen-9-yl)ethynyl]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethynyl group can participate in further substitution reactions, such as halogenation or hydrogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Halogenation can be carried out using halogens (such as Br2 or Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: 4-[(Anthracen-9-yl)ethynyl]benzoic acid.
Reduction: 4-[(Anthracen-9-yl)ethynyl]benzyl alcohol.
Substitution: Various halogenated derivatives depending on the halogen used.
Scientific Research Applications
4-[(Anthracen-9-yl)ethynyl]benzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Mechanism of Action
The mechanism of action of 4-[(Anthracen-9-yl)ethynyl]benzaldehyde is not well-documented. its effects are likely related to its structural features, such as the presence of the anthracene moiety, which can interact with various molecular targets and pathways. The ethynyl linkage may also play a role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
4-[(Anthracen-10-yl)ethynyl]benzaldehyde: A similar compound with the anthracene group attached at a different position.
4-[(Phenanthren-9-yl)ethynyl]benzaldehyde: A compound with a phenanthrene group instead of an anthracene group.
4-[(Naphthalen-2-yl)ethynyl]benzaldehyde: A compound with a naphthalene group instead of an anthracene group.
Uniqueness
4-[(Anthracen-9-yl)ethynyl]benzaldehyde is unique due to the presence of the anthracene moiety, which imparts specific photophysical properties, making it useful in applications such as fluorescence-based sensing and organic electronics .
Properties
CAS No. |
190441-24-8 |
|---|---|
Molecular Formula |
C23H14O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-(2-anthracen-9-ylethynyl)benzaldehyde |
InChI |
InChI=1S/C23H14O/c24-16-18-11-9-17(10-12-18)13-14-23-21-7-3-1-5-19(21)15-20-6-2-4-8-22(20)23/h1-12,15-16H |
InChI Key |
NWNZNBHYLLXGKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C#CC4=CC=C(C=C4)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


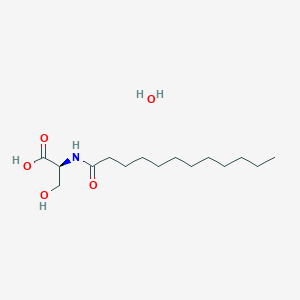
![[(Dichlorostannanediyl)bis(methylene)]bis[dimethyl(phenyl)silane]](/img/structure/B12559490.png)
![3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one](/img/structure/B12559494.png)
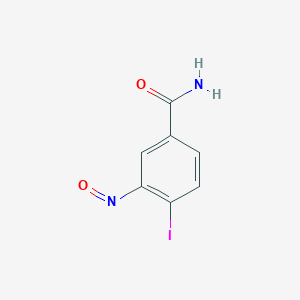
![2,2'-[Dodecane-1,12-diylbis(oxy)]bis(4,6-dimethylbenzaldehyde)](/img/structure/B12559502.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}pent-4-en-2-ol](/img/structure/B12559507.png)
![{[(3-Bromopropyl)(diphenyl)stannyl]methyl}(trimethyl)silane](/img/structure/B12559512.png)
![benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol](/img/structure/B12559527.png)
